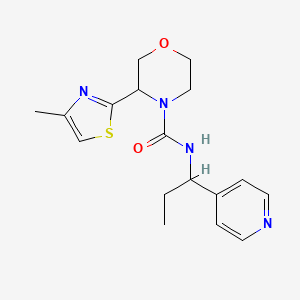
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of mitochondrial complex I, and its use has been crucial in understanding the biochemical and physiological effects of mitochondrial dysfunction.
作用機序
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to decreased ATP production and increased oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced neurotoxicity has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced mitochondrial dysfunction has been implicated in the pathogenesis of other neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.
実験室実験の利点と制限
The use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in animal models has been crucial in understanding the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. However, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has its limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms. Additionally, the translation of findings from animal models to humans can be challenging.
将来の方向性
Future research directions involving 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide include the development of more effective and specific inhibitors of mitochondrial complex I, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in combination with other neurotoxins to model the complex pathogenesis of Parkinson's disease, and the development of novel therapeutic interventions targeting mitochondrial dysfunction in neurodegenerative diseases.
In conclusion, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is a chemical compound that has been extensively used in scientific research to understand the mechanisms involved in Parkinson's disease and the effects of mitochondrial dysfunction in various other diseases. Its use has led to a better understanding of the biochemical and physiological effects of mitochondrial dysfunction and has the potential to lead to the development of novel therapeutic interventions.
合成法
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 4-bromobutyrate, followed by reaction with 4-pyridylboronic acid and morpholine-4-carboxylic acid. The final product is obtained through purification using column chromatography.
科学的研究の応用
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been extensively used in scientific research to induce Parkinson's disease-like symptoms in animal models. This has led to a better understanding of the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been used to study the effects of mitochondrial dysfunction in various other diseases, including Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-14(13-4-6-18-7-5-13)20-17(22)21-8-9-23-10-15(21)16-19-12(2)11-24-16/h4-7,11,14-15H,3,8-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUADTCBAHLPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)N2CCOCC2C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)

![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)